molecular formula C12H15NO B2759517 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one CAS No. 1344340-84-6

1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one

Cat. No.: B2759517
CAS No.: 1344340-84-6
M. Wt: 189.258
InChI Key: YXORYKMRVCSULU-UHFFFAOYSA-N
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Description

“1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one” is a chemical compound that belongs to the class of isoindolines . Isoindolines are a type of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic ring with two nitrogen atoms . The exact 3D structure could not be found in the search results.

Scientific Research Applications

Combustion Model for Butanol Isomers

Research on butanol isomers, such as 1-butanol, iso-butanol, and 2-butanol, focuses on their potential as bio-derived alternatives or blending agents for conventional fuels. A comprehensive chemical kinetic combustion model has been developed to understand better the combustion chemistry of linear and branched alcohols. This model elucidates the dominant reaction pathways under various pressures and temperatures, highlighting the differences in combustion properties among the butanol isomers due to their structural features (Sarathy et al., 2012).

Pentanol Isomer Synthesis in Microorganisms

The synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, via metabolic engineering in microbial strains, demonstrates the potential application of these chemicals as biofuels. This approach signifies the importance of structural variations in achieving different chemical properties and applications, potentially relevant to understanding the applications of "1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one" (Cann & Liao, 2009).

Iridium(I) and Rhodium(I) Complexes in Isomerization

The rapid isomerization of allylic alcohols to produce ketones at room temperature using iridium(I) and rhodium(I) complexes illustrates the catalytic potential of specific metal complexes in modifying organic compounds. This research could be indirectly related to understanding the chemical behavior and applications of "this compound" in the presence of catalysts (Chin et al., 1988).

Cyclisation of Methylindolylbutanols

The study on the cyclization of 1- and 2-methylindolylbutanols to form spirocyclic and carbazole structures under specific conditions might offer insights into the chemical transformations and potential applications of structurally complex molecules like "this compound" (Jackson & Naidoo, 1973).

Future Directions

The future directions for research on “1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one” and similar compounds could involve exploring their potential applications in medicine, given the broad range of biological activities exhibited by isoindoline derivatives . Further studies could also focus on developing more efficient synthesis methods for these compounds.

Properties

IUPAC Name

1-(1,3-dihydroisoindol-2-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-5-12(14)13-8-10-6-3-4-7-11(10)9-13/h3-4,6-7H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXORYKMRVCSULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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